molecular formula C7H17ClN4O5 B15129574 N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride

N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride

Cat. No.: B15129574
M. Wt: 272.69 g/mol
InChI Key: OZWPFFIDQAQUEH-UHFFFAOYSA-N
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Description

N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride is a complex organic compound known for its significant biological and chemical properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the protection of hydroxyl groups, formation of the oxan ring, and introduction of the guanidine group. Common reagents used in these reactions include protecting agents like trimethylsilyl chloride, and catalysts such as N-methylmorpholine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The guanidine group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the guanidine group can yield amines.

Scientific Research Applications

N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}guanidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in various biochemical pathways. The hydroxyl groups and the guanidine moiety play a significant role in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules .

Properties

IUPAC Name

2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWPFFIDQAQUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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